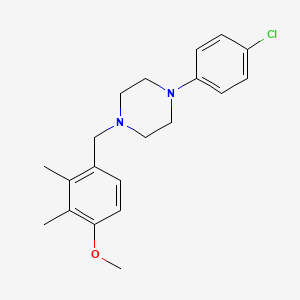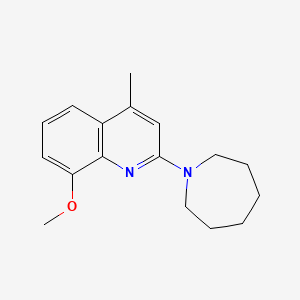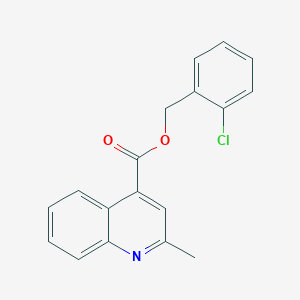
4-(methoxycarbonyl)phenyl nicotinate
Übersicht
Beschreibung
4-(Methoxycarbonyl)phenyl nicotinate is a chemical compound that belongs to the class of organic compounds known as nicotinates. It is commonly used in scientific research for its potential applications in various fields, including drug discovery, medicinal chemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis and Ring System Formation
4-(Methoxycarbonyl)phenyl nicotinate has been utilized in the synthesis of complex organic compounds. For example, Beckwith and Westwood (1989) explored its use in the synthesis of indolizidine and quinolizidine ring systems through free radical cyclization. This process showed potential in the creation of a variety of indolizidines, indicating the versatility of 4-(methoxycarbonyl)phenyl nicotinate in organic synthesis (Beckwith & Westwood, 1989).
Material Science and Nanotechnology
In material science, 4-(methoxycarbonyl)phenyl nicotinate has been incorporated into the development of hybrid nanomaterials. Monteiro et al. (2015) described the immobilization of (S)-BINOL, a chiral derivative of 4-(methoxycarbonyl)phenyl nicotinate, onto multiwalled carbon nanotubes. This application demonstrates the potential of 4-(methoxycarbonyl)phenyl nicotinate derivatives in creating advanced materials with specific properties (Monteiro et al., 2015).
Photovoltaic Applications
In the field of renewable energy, particularly solar energy, 4-(methoxycarbonyl)phenyl nicotinate derivatives have been explored. Hemavathi et al. (2019) synthesized a derivative for use in dye-sensitized solar cells (DSSCs), demonstrating its role in improving the efficiency of solar cells. This research highlights the compound's potential in enhancing the performance of photovoltaic devices (Hemavathi et al., 2019).
Charge Transfer Studies
The compound's derivatives have been used in studies related to charge transfer. Yang et al. (2004) investigated the photochemical behavior of trans-4-(N-arylamino)stilbene derivatives, including those with a methoxycarbonyl substituent, revealing insights into intramolecular charge transfer mechanisms. Such studies are essential for understanding electronic processes in organic compounds (Yang et al., 2004).
Liquid Crystal Research
4-(Methoxycarbonyl)phenyl nicotinate derivatives have also found applications in the field of liquid crystals. Al-Mutabagani et al. (2021) synthesized derivatives to study their mesomorphic properties, demonstrating the impact of molecular architecture on liquid crystal behavior. This research contributes to the development of new liquid crystal materials with specific properties (Al-Mutabagani et al., 2021).
Eigenschaften
IUPAC Name |
(4-methoxycarbonylphenyl) pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-18-13(16)10-4-6-12(7-5-10)19-14(17)11-3-2-8-15-9-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFCKLZAQAUGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methoxycarbonyl)phenyl pyridine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(4-chlorophenyl)thio]-N,N-dimethylpropanamide](/img/structure/B5705068.png)
![5-chloro-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-methoxybenzamide](/img/structure/B5705070.png)
![N-[2-(dimethylamino)ethyl]-2,5-dimethylbenzamide](/img/structure/B5705072.png)


![1-[(2,5-dichlorophenyl)sulfonyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B5705106.png)

![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]pyridine](/img/structure/B5705127.png)
![N-cycloheptyl-2-[(6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylideneamino)oxy]acetamide](/img/structure/B5705140.png)

![1-[3-(2-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5705147.png)

![N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5705162.png)